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(E)-propyl 2-(((3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoate
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Overview
Description
(E)-propyl 2-(((3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoate is a complex organic compound that features a triazole ring, a benzoate ester, and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-propyl 2-(((3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.
Introduction of the Mercapto Group: The mercapto group is introduced via a thiolation reaction, where a thiol reagent reacts with the triazole ring.
Esterification: The benzoate ester is formed by reacting the triazole-thiol intermediate with propyl alcohol in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the triazole-thiol intermediate with a benzoic acid derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-propyl 2-(((3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Different esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-propyl 2-(((3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring and mercapto group can interact with active sites of enzymes, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its antimicrobial and anticancer properties. Its ability to inhibit specific enzymes and pathways makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (E)-propyl 2-(((3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the mercapto group can form covalent bonds with thiol groups in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-propyl 2-(((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)benzoate: Lacks the methyl group on the triazole ring.
(E)-propyl 2-(((5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoate: Lacks the mercapto group.
(E)-propyl 2-(((3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenylacetate: Has a phenylacetate ester instead of a benzoate ester.
Uniqueness
(E)-propyl 2-(((3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoate is unique due to the presence of both the mercapto group and the methyl group on the triazole ring. This combination enhances its reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
propyl 2-[(E)-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-3-8-20-13(19)12-7-5-4-6-11(12)9-15-18-10(2)16-17-14(18)21/h4-7,9H,3,8H2,1-2H3,(H,17,21)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGVRHQKYVOYCY-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C=NN2C(=NNC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=CC=C1/C=N/N2C(=NNC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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